N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine
Description
This compound features a pyrimidin-4-amine core substituted with two methyl groups (at the N and C2 positions) and an azetidin-3-yl group linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety. Its molecular formula is C₁₄H₁₆N₈, with a molecular weight of 296.33.
Properties
IUPAC Name |
N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8/c1-10-15-6-5-12(17-10)20(2)11-7-21(8-11)14-4-3-13-18-16-9-22(13)19-14/h3-6,9,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEOIDHMCAYPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine are likely to be a variety of enzymes and receptors in the biological system. The compound’s structure, which includes a triazole nucleus, allows it to readily bind to these targets.
Mode of Action
The interaction of this compound with its targets is likely facilitated by its ability to form hydrogen bonds. This interaction can lead to changes in the function of the target enzymes or receptors, thereby exerting its biological effects.
Biochemical Pathways
Compounds with a similar triazole nucleus have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects. These activities suggest that the compound may affect multiple biochemical pathways.
Biological Activity
N,2-Dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine core, a triazolo-pyridazine moiety, and an azetidine group. Its molecular formula is , with a molecular weight of approximately 384.42 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:
- Formation of the triazolo-pyridazine structure through cyclization reactions.
- Alkylation to introduce the azetidine group.
- Methylation to achieve the dimethyl substitution.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of pyrimidine and triazole compounds. While specific data on this compound is limited, related compounds have shown promising activity against various bacterial strains. For example:
- In vitro Studies : Compounds with similar structures have demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the low micromolar range .
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. For instance:
- Cell Line Studies : Compounds structurally related to this compound have exhibited cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. IC50 values in these studies ranged from 5 to 15 µM .
Case Study 1: Triazole Derivatives
A study on triazole derivatives revealed that modifications at the 1-position significantly enhanced their anticancer activity. The derivatives showed IC50 values ranging from 3 to 10 µM against MCF-7 cells . This suggests that the structural components present in this compound could similarly influence its biological activity.
Case Study 2: Pyrimidine Compounds
Research on pyrimidine-based compounds indicated their potential as anti-tubercular agents. Some derivatives demonstrated IC50 values as low as 1.35 µM against Mycobacterium tuberculosis . Given the structural similarities with this compound, it is plausible that this compound may exhibit similar efficacy.
Research Findings Summary Table
| Activity | Related Compound | IC50 Value (µM) | Target |
|---|---|---|---|
| Antibacterial | Triazole derivative | 5 - 15 | Staphylococcus aureus |
| Anticancer | Pyrimidine derivative | 3 - 10 | MCF-7 |
| Anti-tubercular | Pyrimidine derivative | 1.35 | Mycobacterium tuberculosis |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table highlights key structural differences and similarities with analogs:
Key Observations :
- The target compound has the lowest molecular weight among analogs, which may enhance bioavailability and membrane permeability.
- Substitutions on the triazolo-pyridazine ring (e.g., 3-methyl in , cyclobutyl in ) alter steric and electronic properties, influencing target interactions.
- The azetidine linker in the target compound provides flexibility, whereas analogs with rigid fused-ring systems (e.g., pyrido[3,4-d]pyrimidine in ) may exhibit stronger π-π stacking with biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine?
- Methodology: The compound can be synthesized via multi-step heterocyclic coupling. A key step involves the formation of the triazolopyridazine core (e.g., cyclization of hydrazine derivatives with pyridazine intermediates under acidic conditions) . Subsequent functionalization of the azetidine ring may employ nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) . Purification typically involves column chromatography with polar aprotic solvents (e.g., acetonitrile/ethyl acetate gradients) .
Q. How can the structural identity of this compound be confirmed?
- Methodology: Use high-resolution mass spectrometry (HRMS) for molecular weight validation , complemented by ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For crystalline derivatives, X-ray crystallography is critical; for example, triazolopyridazine analogs have been resolved using Bruker APEX2 diffractometers . IR spectroscopy can identify functional groups like amine N-H stretches (~3300 cm⁻¹) .
Q. What analytical techniques are suitable for purity assessment?
- Methodology: HPLC with UV detection (λ = 254 nm) using C18 reverse-phase columns and acetonitrile/water mobile phases achieves >98% purity thresholds . Differential scanning calorimetry (DSC) can detect polymorphic impurities, while elemental analysis validates stoichiometry .
Advanced Research Questions
Q. How can synthetic yields be improved for the azetidine-triazolopyridazine coupling step?
- Methodology: Optimize reaction conditions using catalytic systems. For example, copper(I) bromide with cesium carbonate in DMSO enhances coupling efficiency for azetidine intermediates . Base selection is critical: 3-picoline or 3,5-lutidine improves sulfonamide coupling yields by reducing side reactions . Microwave-assisted synthesis may reduce reaction times and improve regioselectivity .
Q. What strategies address discrepancies in biological activity data across assays?
- Methodology: Validate target engagement using biophysical methods (e.g., surface plasmon resonance for binding affinity ). For cell-based assays, ensure consistent permeability by adjusting logP via substituent modifications (e.g., methyl vs. trifluoromethyl groups ). Control for off-target effects using CRISPR knockouts or isoform-specific inhibitors .
Q. How can the binding mode of this compound to bromodomains (e.g., BRD4) be elucidated?
- Methodology: Perform co-crystallization studies with BRD4 bromodomains, as done for related triazolopyridazine inhibitors . Molecular dynamics simulations (AMBER or CHARMM force fields) can predict binding stability, while mutagenesis (e.g., acetyl-lysine pocket residues) validates key interactions .
Q. What pharmacokinetic challenges arise in preclinical studies, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
